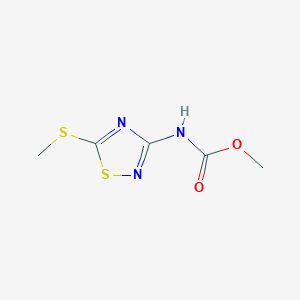

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate

Description

Properties

IUPAC Name |

methyl N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S2/c1-10-4(9)6-3-7-5(11-2)12-8-3/h1-2H3,(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZSOLCAGKJRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NSC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375730 | |

| Record name | Methyl [5-(methylsulfanyl)-1,2,4-thiadiazol-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101848-19-5 | |

| Record name | Methyl [5-(methylsulfanyl)-1,2,4-thiadiazol-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. This document delves into the strategic synthesis, mechanistic underpinnings, and detailed experimental protocols, offering field-proven insights into the practical execution of this chemical transformation.

Introduction and Strategic Overview

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active molecules.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive building block in the design of novel therapeutic agents. The target molecule, Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate, incorporates key functional groups that are often crucial for biological activity: a methylthioether, a carbamate, and the thiadiazole core.

The synthetic strategy outlined herein is a two-step sequence commencing with the formation of the key intermediate, 3-amino-5-methylthio-1,2,4-thiadiazole, followed by the carbamoylation of the 3-amino group to yield the final product. This approach is predicated on the availability of starting materials and the reliability of the chemical transformations involved.

Synthesis of the Key Intermediate: 3-Amino-5-methylthio-1,2,4-thiadiazole

The cornerstone of this synthesis is the construction of the 1,2,4-thiadiazole ring with the desired substitution pattern. A plausible and efficient method involves the reaction of 2-methyl-2-thiopseudourea sulfate with sodium thiocyanate.[2] This reaction proceeds through the formation of an S-methylisothiourea intermediate which then undergoes cyclization with the thiocyanate anion.

Mechanistic Rationale

The reaction is believed to proceed via the nucleophilic attack of the thiocyanate nitrogen on the carbon of the S-methylisothiourea, followed by an intramolecular cyclization with the elimination of a suitable leaving group. The S-methyl group at what will become the 5-position of the thiadiazole ring remains intact throughout the reaction sequence.

Experimental Protocol: Synthesis of 3-Amino-5-methylthio-1,2,4-thiadiazole

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 2-Methyl-2-thiopseudourea sulfate | 278.35 | 27.8 g | 0.1 | 98% | Sigma-Aldrich |

| Sodium thiocyanate | 81.07 | 8.1 g | 0.1 | 99% | Acros Organics |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - | Anhydrous | Fisher Scientific |

| Water | 18.02 | 200 mL | - | Deionized | - |

| Ethyl acetate | 88.11 | 300 mL | - | ACS Grade | VWR Chemicals |

| Sodium sulfate | 142.04 | 20 g | - | Anhydrous | J.T. Baker |

Procedure:

-

To a stirred solution of 2-methyl-2-thiopseudourea sulfate (27.8 g, 0.1 mol) in anhydrous dimethylformamide (100 mL) in a 250 mL round-bottom flask, add sodium thiocyanate (8.1 g, 0.1 mol) portion-wise at room temperature.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 3-amino-5-methylthio-1,2,4-thiadiazole as a solid.

Expected Yield: 60-70%

Characterization Data: The structure of the synthesized intermediate should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Final Step: Carbamoylation of 3-Amino-5-methylthio-1,2,4-thiadiazole

The final step in the synthesis of the target molecule is the conversion of the 3-amino group of the thiadiazole intermediate into a methylcarbamate. This is typically achieved by reacting the amine with methyl chloroformate in the presence of a base. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

Causality Behind Experimental Choices

The choice of a non-nucleophilic base, such as potassium carbonate or triethylamine, is critical to prevent side reactions with the electrophilic methyl chloroformate. Acetonitrile is a suitable solvent for this reaction due to its inertness and ability to dissolve both the reactants and the base. The reaction is generally carried out at room temperature to moderate temperatures to control the reactivity of the chloroformate.

Experimental Protocol: Synthesis of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 3-Amino-5-methylthio-1,2,4-thiadiazole | 146.21 | 14.6 g | 0.1 | 98% | (Synthesized above) |

| Methyl chloroformate | 94.50 | 10.4 g | 0.11 | 97% | Alfa Aesar |

| Potassium carbonate (K2CO3) | 138.21 | 20.7 g | 0.15 | 99% | EMD Millipore |

| Acetonitrile (CH3CN) | 41.05 | 150 mL | - | Anhydrous | Sigma-Aldrich |

| Water | 18.02 | 200 mL | - | Deionized | - |

| Dichloromethane (DCM) | 84.93 | 300 mL | - | ACS Grade | VWR Chemicals |

| Sodium sulfate | 142.04 | 20 g | - | Anhydrous | J.T. Baker |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 3-amino-5-methylthio-1,2,4-thiadiazole (14.6 g, 0.1 mol) and potassium carbonate (20.7 g, 0.15 mol) in anhydrous acetonitrile (150 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Add methyl chloroformate (10.4 g, 0.11 mol) dropwise to the stirred suspension over a period of 30 minutes, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).

-

Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 100 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate.

Expected Yield: 75-85%

Characterization Data: The final product should be thoroughly characterized by 1H NMR, 13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Visualizing the Synthetic Pathway

To provide a clear visual representation of the entire synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Reaction Mechanism

Caption: Overall synthetic scheme for Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This technical guide has detailed a reliable and scalable two-step synthesis of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate. By providing a thorough explanation of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols, this document serves as a valuable resource for researchers in the field. The described methods are based on established chemical principles and are designed to be self-validating through careful monitoring and characterization. Adherence to the outlined procedures should enable the successful synthesis of this important heterocyclic compound for further investigation in drug discovery and development programs.

References

-

Raje, V. B., et al. (2007). An efficient, one-pot synthesis of N-substituted (3-oxobutyl) carbamates via tandem condensation of primary amines with methyl chloroformate followed by the conjugate addition of the resulting carbamates with methyl vinyl ketone in the presence of Sn4+ modified Zeolite Hβ. Tetrahedron Letters, 48(8), 1441-1444. [Link]

-

Batra, S., et al. (2020). 1,2,4-Thiadiazole: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(13), 1196-1216. [Link]

Sources

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate chemical properties

An In-Depth Technical Guide to the Physicochemical Properties, Synthesis, and Potential Biological Activity of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate

Executive Summary

This technical guide provides a comprehensive analysis of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct peer-reviewed literature on this specific molecule, this document adopts an approach rooted in expert chemical principles. We will present its known safety and handling data, and infer its physicochemical properties, synthetic routes, and potential mechanisms of action by drawing parallels with structurally related and well-characterized analogs. The 1,2,4-thiadiazole carbamate scaffold is a recurring motif in compounds with significant biological activity, notably as enzyme inhibitors.[1] This guide is structured to provide not just data, but a logical framework for understanding and working with this compound, from bench-scale synthesis to hypothesis-driven biological screening.

Introduction to the 1,2,4-Thiadiazole Carbamate Scaffold

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which imparts unique electronic and steric properties that are advantageous for molecular recognition and interaction with biological targets.[2] When functionalized with a carbamate group (-NH-C(=O)-O-), the resulting scaffold becomes a potent pharmacophore. Carbamates are known to act as transition-state analogs for ester or amide hydrolysis, enabling them to serve as effective, often reversible, covalent inhibitors of enzymes such as serine hydrolases.[1] The combination of these two moieties in Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate suggests a strong potential for targeted biological activity.

Molecular Structure

The structure of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate (CAS: 55565-31-6) is presented below. Key features include the 1,2,4-thiadiazole core, a methylthio group at position 5 which can influence solubility and metabolic stability, and a methylcarbamate group at position 3, the likely site of interaction with biological targets.

Caption: Chemical structure of the title compound.

Physicochemical and Safety Properties

Quantitative data for the title compound is sparse. The following table summarizes known information and provides data for a key synthetic precursor, 3-Amino-5-methylthio-1,2,4-thiadiazole, to establish a comparative baseline. This is a standard practice in chemical assessment when data on a target molecule is incomplete.

| Property | Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate | 3-Amino-5-methylthio-1,2,4-thiadiazole (Precursor) |

| CAS Number | 55565-31-6 | 60093-10-9[3] |

| Molecular Formula | C₅H₇N₃O₂S₂ | C₃H₅N₃S₂[3] |

| Molecular Weight | 205.26 g/mol (Calculated) | 147.22 g/mol [3] |

| Melting Point | Data not available | 156 °C[3] |

| Boiling Point | Data not available | 318.1 °C at 760 mmHg[3] |

| Density | Data not available | 1.48 g/cm³[3] |

| Appearance | Solid (Inferred) | Solid |

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following hazard and precautionary information is derived from the material's Safety Data Sheet (SDS).

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statements (Prevention & Response) |

| Skin Irritation | Warning | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | Warning | H319: Causes serious eye irritation. | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Respiratory Irritation | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

| Aquatic Toxicity | Warning | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.

-

Eye Contact: Rinse with plenty of water and consult an ophthalmologist.

-

Ingestion: Have the victim drink water (two glasses at most) immediately and consult a physician.

Proposed Synthesis and Experimental Protocol

A logical and efficient synthesis of the title compound would proceed via the carbamoylation of its corresponding amine precursor, 3-Amino-5-methylthio-1,2,4-thiadiazole. This two-step conceptual approach is common for generating libraries of related compounds for screening.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Protocol: Synthesis of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 3-Amino-5-methylthio-1,2,4-thiadiazole (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) to act as an acid scavenger.

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive methyl chloroformate. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

-

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add methyl chloroformate (1.1 eq) dropwise via the dropping funnel over 15-20 minutes.

-

Causality: Slow, cooled addition is a standard precaution to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess base) and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure title compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and FTIR analysis as described in the following section.

Analytical Characterization

To ensure the structural integrity of the synthesized compound, a suite of analytical techniques should be employed.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct singlets: one for the S-CH₃ group (δ ≈ 2.6-2.8 ppm), one for the O-CH₃ group of the carbamate (δ ≈ 3.7-3.9 ppm), and a broad singlet for the N-H proton (δ ≈ 9.0-11.0 ppm, may exchange with D₂O).

-

¹³C NMR: The carbon spectrum should reveal signals for the two methyl groups, as well as the three distinct carbons of the thiadiazole ring and the carbonyl carbon of the carbamate (δ ≈ 150-160 ppm).

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 206.

-

FTIR Spectroscopy: The infrared spectrum will provide functional group confirmation, with characteristic absorption bands for the N-H stretch (≈ 3300-3400 cm⁻¹), the C=O stretch of the carbamate (≈ 1720-1740 cm⁻¹), and C=N stretches from the heterocyclic ring (≈ 1600-1650 cm⁻¹).

Postulated Biological Activity and Mechanism of Action

While this specific molecule has not been extensively studied, its structural class—thiadiazole carbamates—has been identified as a potent inhibitor of Lysosomal Acid Lipase (LAL).[1] LAL is a critical serine hydrolase involved in the breakdown of cholesteryl esters and triglycerides within the lysosome. Its dysfunction is linked to Niemann-Pick type C disease.[1]

We can postulate a mechanism whereby Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate acts as a reversible, covalent inhibitor of a target serine hydrolase like LAL.

Caption: Postulated mechanism of enzyme carbamoylation.

In this proposed mechanism, the hydroxyl group of the active site serine residue attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient carbamoylated enzyme intermediate, rendering the enzyme inactive. Methanol is released in this process. The carbamoyl-enzyme bond is more stable than the natural acyl-enzyme intermediate but can be slowly hydrolyzed by water, leading to the regeneration of the active enzyme. This "slow-on, slow-off" binding kinetics is a hallmark of many effective therapeutic agents.

References

-

BuyersGuideChem. (n.d.). 3-Amino-5-methylthio-[3][5]thiadiazole Chemical Properties. Available at: [Link]

-

Georganics. (2022). 5-METHYLTHIO-1,3,4-THIADIAZOLE-2-THIOL Safety Data Sheet. Available at: [Link]

-

Yüksek, H., et al. (2017). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. Available at: [Link]

-

PubChem. (n.d.). 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide. National Center for Biotechnology Information. Available at: [Link]

-

Home Sunshine Pharma. (n.d.). Maleic Anhydride CAS 108-31-6. Available at: [Link]

-

The Good Scents Company. (n.d.). maleic anhydride. Available at: [Link]

-

Nikolova, S., et al. (2022). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. Molbank. Available at: [Link]

-

ResearchGate. (2018). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Available at: [Link]

-

Yurttaş, L., et al. (2017). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Thiencarbazone & Degradates. Available at: [Link]

-

Chung, C., et al. (2016). Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

Granica, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. Available at: [Link]

-

ResearchGate. (2016). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. Available at: [Link]

-

MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Available at: [Link]

-

Sarkar, S. (2022). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. Available at: [Link]

-

PubMed. (2024). Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][3][6]thiadiazole (MTDZ) in male and female mice. Available at: [Link]

-

PubChem. (n.d.). 3-(Methylthio)-1,2,4-triazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

-

Georganics. (n.d.). Thiadiazole derivatives. Available at: [Link]

Sources

- 1. Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20.198.91.3:8080 [20.198.91.3:8080]

- 3. 3-Amino-5-methylthio-[1,2,4]thiadiazole | C3H5N3S2 - BuyersGuideChem [buyersguidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. georganics.sk [georganics.sk]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, the 1,3,4-thiadiazole scaffold is of significant interest due to its versatile biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate is a molecule that integrates this privileged heterocycle with a carbamate functional group, suggesting potential applications as a bioactive agent or a synthetic intermediate.

Unambiguous structural confirmation and purity assessment are paramount in the development of such novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate. It is intended for researchers, chemists, and drug development professionals, offering not only a prediction of the spectral data but also a detailed rationale grounded in fundamental principles and an experimental protocol for robust data acquisition.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for assigning NMR signals. The structure below is numbered to facilitate a clear and concise discussion of the corresponding spectral data.

Caption: Molecular structure with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be relatively simple, exhibiting three distinct singlets, reflecting the absence of vicinal protons for spin-spin coupling. The analysis is based on the chemical environment of each proton group.

-

Carbamate Proton (N-H, H⁷):

-

Chemical Shift (δ): Expected to appear as a broad singlet in the range of δ 9.5 - 11.0 ppm . The exact position is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding capabilities.[3][4] In a non-polar solvent like CDCl₃, the peak may be sharper and at a slightly lower chemical shift, while in a hydrogen-bond accepting solvent like DMSO-d₆, it will be broader and further downfield. This proton is exchangeable with deuterium; upon addition of a drop of D₂O to the NMR tube, this signal would disappear, providing a definitive assignment.

-

Multiplicity: Singlet (broad).

-

Integration: 1H.

-

-

Carbamate Methyl Protons (O-CH₃, C⁹-H₃):

-

Methylthio Protons (S-CH₃, C⁶-H₃):

-

Chemical Shift (δ): The methyl group is attached to a sulfur atom, which is less electronegative than oxygen. Consequently, these protons are more shielded than the O-CH₃ protons. The signal is expected in the range of δ 2.5 - 2.7 ppm .[7][8] The direct attachment to the electron-deficient thiadiazole ring contributes to a slight downfield shift compared to a simple alkyl thioether.

-

Multiplicity: Singlet.

-

Integration: 3H.

-

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon environment in the molecule.

-

Thiadiazole Ring Carbons (C3 and C5):

-

Chemical Shift (δ): Carbons within heterocyclic aromatic rings appear in a characteristic downfield region. Due to the presence of multiple heteroatoms (N, S), these carbons are significantly deshielded. They are expected to resonate in the range of δ 155 - 170 ppm .[7][9] C5, being attached to sulfur, and C3, attached to the carbamate nitrogen, will have distinct chemical shifts, although predicting their exact order without experimental data or high-level computation can be challenging.

-

-

Carbamate Carbonyl Carbon (C=O, C8):

-

Chemical Shift (δ): The carbonyl carbon of a carbamate is highly deshielded and typically appears at a lower chemical shift than amide or ester carbonyls due to resonance donation from two heteroatoms (N and O).[10] The expected chemical shift is in the range of δ 150 - 155 ppm .

-

-

Carbamate Methyl Carbon (O-CH₃, C9):

-

Chemical Shift (δ): This sp³-hybridized carbon is attached to an electronegative oxygen atom, placing its signal in the range of δ 52 - 55 ppm .[11]

-

-

Methylthio Carbon (S-CH₃, C6):

-

Chemical Shift (δ): The carbon of the methylthio group is significantly more shielded than its oxygen-analogue. Its resonance is predicted to be in the range of δ 15 - 18 ppm .[7]

-

Summary of Predicted NMR Data

The predicted chemical shifts for Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate are summarized below for quick reference.

| Assignment | ¹H NMR δ (ppm) | Multiplicity | Integration | ¹³C NMR δ (ppm) |

| S-CH₃ (C6) | 2.5 - 2.7 | Singlet | 3H | 15 - 18 |

| O-CH₃ (C9) | 3.6 - 3.8 | Singlet | 3H | 52 - 55 |

| N-H (H7) | 9.5 - 11.0 | Broad Singlet | 1H | - |

| C=O (C8) | - | - | - | 150 - 155 |

| C3 & C5 | - | - | - | 155 - 170 |

Experimental Protocol for High-Quality NMR Data Acquisition

Acquiring reliable and high-resolution NMR data requires careful attention to experimental setup and parameter selection. The following protocol outlines a self-validating system for obtaining publication-quality ¹H and ¹³C spectra.

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR and 15-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, high-quality 5 mm NMR tube.[12] DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H, as it slows down the exchange rate and results in sharper peaks compared to protic solvent impurities in CDCl₃.

-

Ensure the exterior of the NMR tube is meticulously cleaned before insertion into the spectrometer to avoid contaminating the probe.

-

-

Spectrometer Preparation and Calibration:

-

Insert the sample into the spectrometer's magnet.

-

Locking: Establish a field-frequency lock on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.[13]

-

Tuning and Matching: Adjust the probe's tuning and matching for the ¹H and ¹³C frequencies. This step is critical to maximize the efficiency of radiofrequency pulse transmission and signal detection, thereby maximizing the signal-to-noise (S/N) ratio.[14]

-

Shimming: Optimize the homogeneity of the magnetic field (B₀) across the sample volume by adjusting the shim coils. Proper shimming is essential for achieving high resolution and sharp, symmetrical line shapes.[13]

-

-

¹H NMR Acquisition:

-

Pulse Width: Use a calibrated 30-45° flip angle pulse. This provides a good compromise between signal intensity and quantitative accuracy while allowing for shorter relaxation delays.[13][15]

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time (at): Set to 2-4 seconds to ensure adequate digital resolution.[13]

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

-

Number of Scans (ns): For a moderately concentrated sample, 16 to 64 scans are usually adequate to achieve a good S/N ratio.[16]

-

-

¹³C NMR Acquisition {¹H Decoupled}:

-

Decoupling: Employ broadband proton decoupling to collapse ¹³C-¹H coupling, which simplifies the spectrum to single lines for each carbon and provides a significant S/N boost via the Nuclear Overhauser Effect (NOE).[15][17]

-

Pulse Width: Use a 30-45° flip angle to allow for faster pulsing, which is important for carbons with long relaxation times (like quaternary carbons).

-

Spectral Width: Set a wide spectral width to cover all possible carbon environments (e.g., 0-220 ppm).[18]

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): A 2-second delay is a good starting point.

-

Number of Scans (ns): Due to the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate S/N ratio.[16]

-

-

Data Processing:

-

Apply an exponential window function (line broadening) to improve S/N if necessary.

-

Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Conclusion

The structural elucidation of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate can be performed conclusively using ¹H and ¹³C NMR spectroscopy. The predicted spectra are characterized by a few well-resolved signals that directly correspond to the distinct chemical environments within the molecule. The carbamate N-H proton provides a key diagnostic signal at low field, while the methyl groups of the carbamate and methylthio substituents are readily identifiable in their respective regions. The ¹³C spectrum confirms the carbon skeleton, with the heterocyclic and carbonyl carbons resonating at characteristic downfield shifts. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectral data, ensuring the structural integrity and purity of this compound for its intended application in scientific research and development.

References

-

NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry. URL: [Link]

-

13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Taylor & Francis Online. URL: [Link]

-

1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. URL: [Link]

-

1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. American Chemical Society. URL: [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. URL: [Link]

-

13c N.M.R. Spectra of ortho-Substituied Phenyl N, N-Dimethyl- and N-Methyl-carbamates. ConnectSci. URL: [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. URL: [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. URL: [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. URL: [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. URL: [Link]

-

1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. ACS Publications. URL: [Link]

-

Basic NMR Concepts. Boston University. URL: [Link]

-

Methylcarbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase. URL: [Link]

-

Common NMR experiments and the time it takes to run them. University of Missouri. URL: [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. URL: [Link]

-

Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. ResearchGate. URL: [Link]

-

Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. World Journal of Advanced Research and Reviews. URL: [Link]

-

chemical shift of carbamate. Reddit. URL: [Link]

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031370). Human Metabolome Database. URL: [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. URL: [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy. YouTube. URL: [Link]

-

13C NMR spectroscopy • Chemical shift. NPTEL. URL: [Link]

-

Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Chemical and Pharmaceutical Research. URL: [Link]

-

1H NMR Chemical Shift. Oregon State University. URL: [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. URL: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. URL: [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. URL: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. URL: [Link]

-

Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. ResearchGate. URL: [Link]

-

NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. SciSpace. URL: [Link]

-

Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents?. ResearchGate. URL: [Link]

-

Synthesis and characterisation of some thiadiazole derivatives. The Pharma Innovation. URL: [Link]

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. URL: [Link]

Sources

- 1. 20.198.91.3:8080 [20.198.91.3:8080]

- 2. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds | Semantic Scholar [semanticscholar.org]

- 5. Methyl carbamate(598-55-0) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. tandfonline.com [tandfonline.com]

- 10. reddit.com [reddit.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 13. books.rsc.org [books.rsc.org]

- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 15. sites.bu.edu [sites.bu.edu]

- 16. chem.as.uky.edu [chem.as.uky.edu]

- 17. bhu.ac.in [bhu.ac.in]

- 18. youtube.com [youtube.com]

Mechanisms of Action of 1,2,4-Thiadiazole Derivatives

An In-depth Technical Guide to the

Foreword: The Versatility of a Privileged Scaffold

The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other key structures like pyrimidines and oxadiazoles make it a "privileged scaffold" in drug design.[2][3][4] This mesoionic character allows compounds incorporating this ring to readily cross cellular membranes, enhancing their interaction with a diverse array of biological targets.[3][5] This guide provides a comprehensive exploration of the multifaceted mechanisms through which 1,2,4-thiadiazole derivatives exert their potent biological effects, moving from broad-spectrum activity to specific molecular interactions. We will delve into the causality behind experimental designs and present validated protocols that form the bedrock of research in this field.

Part 1: Anticancer Mechanisms of Action

The fight against cancer has been a primary driver for the development of novel 1,2,4-thiadiazole derivatives. These compounds employ a multi-pronged approach to halt cancer progression, targeting key cellular machinery and signaling pathways. The most prominent mechanisms include the inhibition of critical enzymes, disruption of the cellular skeleton, and modulation of the tumor microenvironment.

Enzyme Inhibition: Halting Oncogenic Signaling at the Source

Many cancers are driven by aberrant signaling pathways controlled by enzymes such as kinases. 1,2,4-Thiadiazole derivatives have been expertly crafted to fit into the active sites of these enzymes, blocking their function and shutting down pro-survival signals.

1.1.1. Protein Kinase Inhibition

Protein kinases are crucial regulators of cell proliferation, survival, and metastasis. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[6]

-

Akt (Protein Kinase B) Inhibition : The PI3K/Akt pathway is a central node for cell survival signaling. Certain fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives have been shown to inhibit the phosphorylation of Akt at Ser-473 in a time- and concentration-dependent manner.[7] This action blocks downstream signaling, preventing the suppression of apoptosis and leading to cancer cell death. Molecular modeling confirms that these derivatives bind effectively to the ATP-binding site of Akt1 and Akt2.[7]

-

c-Met Kinase Inhibition : The c-Met receptor tyrosine kinase is often overexpressed in various tumors, promoting growth and invasion. A series of[8][9][10]triazolo[3,4-b][2][8][10]thiadiazole derivatives have been developed as potent and highly selective c-Met inhibitors, with some compounds showing IC50 values in the low nanomolar range.[11] By blocking c-Met, these compounds can halt the growth of c-Met-addicted tumors.[11]

-

Abl Tyrosine Kinase Inhibition : In malignancies like chronic myeloid leukemia (CML), the Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity. Substituted 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of the Abl tyrosine kinase, showing efficacy in both imatinib-sensitive and imatinib-resistant leukemia cells.[12]

1.1.2. Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is an immunomodulatory enzyme that suppresses T-cell responses by depleting tryptophan in the tumor microenvironment, allowing cancer cells to evade the immune system.[13][14] Inhibition of IDO1 is a key strategy in cancer immunotherapy.[13] Specifically designed 1,2,3-triazole derivatives linked to other scaffolds have demonstrated potent IDO1 inhibition, with some compounds achieving IC50 values in the sub-micromolar range.[13][14] The mechanism involves the triazole moiety coordinating with the ferrous ion within the heme active site of the IDO1 enzyme, effectively blocking its catalytic activity.[15]

1.1.3. Other Key Enzyme Targets

-

Carbonic Anhydrase (CA) Inhibition : CAs are zinc metalloenzymes involved in pH regulation, which is often dysregulated in tumors. Some 1,3,4-thiadiazole derivatives act as CA inhibitors, disrupting the pH balance essential for tumor cell survival and proliferation.[3]

-

Histone Deacetylase (HDAC) Inhibition : By inhibiting HDAC enzymes, certain 1,3,4-thiadiazole derivatives can alter gene expression, leading to the activation of tumor suppressor genes, cell cycle arrest, and apoptosis.[6]

Signaling Pathway Diagram: Akt Inhibition

Caption: Inhibition of the PI3K/Akt pathway by 1,2,4-thiadiazole derivatives.

Disruption of Tubulin Polymerization

The microtubule network is essential for maintaining cell structure and for the proper segregation of chromosomes during mitosis. Molecules that interfere with microtubule dynamics are potent anticancer agents. A significant number of thiazole and thiadiazole derivatives function as tubulin polymerization inhibitors.[16][17]

These compounds typically bind to the colchicine-binding site on β-tubulin.[18][19] This binding event prevents the assembly of α- and β-tubulin heterodimers into microtubules. The consequence of this action is twofold:

-

Mitotic Arrest : The mitotic spindle cannot form correctly, leading to cell cycle arrest in the G2/M phase.[18]

-

Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often through the activation of caspases, leading to the selective death of rapidly dividing cancer cells.[18]

The rationale for targeting tubulin is its critical role in cell division, a process that is hyperactive in cancer cells. This provides a therapeutic window, as cancer cells are more sensitive to tubulin disruption than most normal, quiescent cells.

Experimental Workflow: Screening for Tubulin Inhibitors

Caption: Workflow for identifying and validating 1,2,4-thiadiazole tubulin inhibitors.

Quantitative Data Summary: Anticancer Activity

| Compound Class | Target Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Amide-functionalized 1,2,4-thiadiazole-1,2,4-triazoles | MCF-7 (Breast) | Anticancer | 0.10 ± 0.084 | [9] |

| Amide-functionalized 1,2,4-thiadiazole-1,2,4-triazoles | A549 (Lung) | Anticancer | 0.81 ± 0.045 | [9] |

| 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles | HT-29 (Colon) | Akt Inhibition | Potent (not specified) | [7] |

| [8][9][10]triazolo[3,4-b][2][8][10]thiadiazole (Compound 7d) | MKN45 (Gastric) | c-Met Kinase | 0.088 | [11] |

| 2,4-disubstituted thiazole (Compound 7c) | HeLa (Cervical) | Tubulin Polymerization | 2.00 ± 0.12 | [16] |

| Icotinib-1,2,3-triazole (Compound a17) | N/A (Enzymatic) | IDO1 Inhibition | 0.37 | [13] |

Part 2: Antimicrobial Mechanism of Action

1,2,4-Thiadiazole derivatives exhibit broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[8][20] While the precise mechanisms are less universally defined than their anticancer counterparts, evidence points towards disruption of fundamental cellular processes.

Disruption of Cell Membrane and Essential Processes

The antimicrobial action is often evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.[8][20] Generally, derivatives carrying a 1,3,4-thiadiazole ring show potent activity against bacteria like B. subtilis and fungi like C. albicans.[8][20] The lipophilic nature of the thiadiazole ring, enhanced by various substituents, likely facilitates the compound's ability to intercalate into or disrupt the bacterial or fungal cell membrane, leading to loss of integrity and cell death.

Interaction with DNA

Another proposed mechanism for some derivatives is the interaction with microbial DNA. Studies investigating the binding of 1,3,4-thiadiazole derivatives to calf thymus DNA (CT-DNA) suggest that these molecules can interact with nucleic acids, potentially interfering with DNA replication and transcription, which are vital for microbial survival.[21] The rationale for this experimental choice is that DNA is a fundamental and conserved target in microbial cells.

Part 3: Anti-inflammatory and Neuroprotective Mechanisms

Beyond oncology and infectious diseases, 1,2,4-thiadiazoles show significant promise in treating inflammatory conditions and neurodegenerative disorders.

Anti-inflammatory Activity via COX Inhibition

Inflammation is often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes (COX-1 and COX-2). Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. Certain 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrids have been identified as potent inhibitors of both COX-1 and COX-2.[22] By blocking the active site of COX enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.[23]

Neuroprotection and Anti-Alzheimer's Activity

In neurodegenerative conditions like Alzheimer's disease, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine.[24] An effective therapeutic strategy is to inhibit the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Numerous 1,3,4-thiadiazole derivatives have been identified as potent cholinesterase inhibitors.[24][25] Their structural flexibility allows them to effectively bind to the active site of these enzymes, preserving acetylcholine levels in the brain and thereby alleviating cognitive symptoms.[24] Some derivatives also show protective effects against excitotoxicity and cisplatin-induced neurotoxicity in neuronal cell cultures, suggesting a broader neuroprotective profile.[26]

Part 4: Key Experimental Protocols

To ensure scientific integrity, the methods used to determine these mechanisms of action must be robust and reproducible. Below are step-by-step protocols for key assays.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is foundational for assessing the antiproliferative effect of a compound on cancer cell lines.[7]

-

Cell Seeding : Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the 1,2,4-thiadiazole derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).

-

Incubation : Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[16]

-

Reagent Preparation : Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare test compounds at 2x the final desired concentration.

-

Assay Setup : In a 96-well plate, add the tubulin solution. Include wells for a negative control (vehicle), a positive control for inhibition (e.g., colchicine), and a positive control for polymerization (e.g., paclitaxel).

-

Initiation of Polymerization : Transfer the plate to a spectrophotometer pre-warmed to 37°C. Add GTP (final concentration 1 mM) and the test compounds to their respective wells to initiate polymerization.

-

Kinetic Measurement : Immediately begin monitoring the change in absorbance (optical density) at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule formation.

-

Data Analysis : Plot absorbance versus time. Compare the polymerization curves of the compound-treated samples to the controls. Calculate the percent inhibition at the endpoint relative to the vehicle control and determine the IC50 for tubulin polymerization.

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[20]

-

Inoculum Preparation : Grow the microbial strain (e.g., S. aureus, C. albicans) overnight in an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The concentration range should be broad (e.g., 256 to 0.5 µg/mL).

-

Inoculation : Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation : Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination : The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring optical density.

Conclusion and Future Directions

The 1,2,4-thiadiazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex medical challenges. Its derivatives have demonstrated a remarkable breadth of activity, mechanistically targeting key drivers of cancer, inflammation, microbial infection, and neurodegeneration. The ability to inhibit kinases, disrupt microtubule dynamics, block immune evasion pathways, and modulate enzyme activity highlights the chemical tractability and therapeutic potential of this core structure. Future research will undoubtedly focus on optimizing the selectivity and potency of these derivatives, reducing off-target effects, and exploring novel conjugates and hybrid molecules to tackle drug resistance and disease complexity. The continued elucidation of their precise molecular interactions will pave the way for the next generation of 1,2,4-thiadiazole-based therapeutics.

References

- Onkol, T., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-84.

- Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. (2020). Arabian Journal for Science and Engineering.

- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024). IntechOpen.

- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.).

- Bhosale, A. P., et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-express.

- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.).

-

Discovery of[8][9][10]triazolo[3,4-b][2][8][10]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. (2018). European Journal of Medicinal Chemistry, 150, 809-816.

-

Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][2][8][10]thiadiazole Derivatives. (n.d.). ACS Publications.

- Some biologically active 1,2,4-thiadiazoles. (n.d.).

- Thiadiazole derivatives as anticancer agents. (n.d.).

- Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. (n.d.).

- Koval, A., et al. (2022). An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents. ScienceRise: Pharmaceutical Science, (2), 10-17.

- Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. (2025).

- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.).

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. (2008). Bioorganic & Medicinal Chemistry Letters, 18(3), 1156-1161.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). Semantic Scholar.

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.).

- 1,3,4-Thiadiazole Derivatives Identified as Promising Cholinesterase Inhibitors for Alzheimer's Tre

- Molecular Hybrids Targeting Tubulin Polymeriz

- An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents. (2022). ScienceRise: Pharmaceutical Science.

- The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (n.d.).

- El-Abd, M. A., et al. (2022).

- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). Taylor & Francis Online.

- Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. (n.d.).

- AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMM

- Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymeriz

- Antimicrobial activity of 1, 3, 4-thiadiazole deriv

- Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. (2020). Frontiers in Chemistry.

- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv

- New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (n.d.).

- Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole deriv

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.

- Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. (n.d.).

- Chemical structures of four IDO1 inhibitors. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. bepls.com [bepls.com]

- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors [frontiersin.org]

- 14. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. media.neliti.com [media.neliti.com]

- 24. geneonline.com [geneonline.com]

- 25. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Methylthio-Thiadiazole Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole ring stands as a testament to the power of heterocyclic scaffolds in drug discovery.[1] Its inherent properties, including metabolic stability and the capacity to engage in crucial biological interactions, have rendered it a "privileged" structure in the design of novel therapeutic agents.[2][3] The introduction of a methylthio (-SCH₃) substituent to this versatile core further refines its pharmacological profile, unlocking a spectrum of biological activities that are of profound interest to researchers, scientists, and drug development professionals. This technical guide aims to provide an in-depth exploration of the synthesis, biological activities, and therapeutic promise of methylthio-thiadiazole compounds, offering a roadmap for their advancement from laboratory curiosities to clinical candidates.

I. The Synthetic Gateway: Crafting the Methylthio-Thiadiazole Core

The journey to harnessing the therapeutic potential of methylthio-thiadiazole compounds begins with their synthesis. A common and efficient route involves the S-methylation of a precursor thiol. For instance, the synthesis of 2-amino-5-(methylthio)-1,3,4-thiadiazole can be achieved through the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with an appropriate methylating agent like iodomethane.[4] This foundational molecule can then be further modified to generate a diverse library of derivatives.

Another versatile approach involves the cyclization of thiosemicarbazide derivatives. For example, reacting a thiosemicarbazide with carbon disulfide in the presence of a base can lead to the formation of a 1,3,4-thiadiazole-2-thione, which can subsequently be S-methylated.[5] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Considerations:

-

Regioselectivity: In cases of unsymmetrically substituted thiadiazoles, controlling the regioselectivity of the cyclization or substitution reactions is paramount.

-

Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and catalyst is crucial for achieving high yields and purity.

-

Functional Group Compatibility: The chosen synthetic strategy must be compatible with other functional groups present in the molecule to avoid unwanted side reactions.

II. Anticancer Activity: A Multi-pronged Assault on Malignancy

Methylthio-thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

A. Mechanism of Action: Disrupting the Cancer Cell Machinery

A significant body of research points to the ability of these compounds to induce apoptosis , or programmed cell death, in cancer cells.[2][7] This is often achieved through the modulation of critical signaling pathways. For instance, some derivatives have been shown to inhibit the Akt signaling pathway , a central regulator of cell survival and proliferation.[8] By suppressing Akt activity, these compounds can tip the balance towards apoptosis, leading to the demise of malignant cells.[8]

Furthermore, certain methylthio-thiadiazole compounds have been found to interfere with tubulin polymerization , a process essential for the formation of the mitotic spindle during cell division.[7] Disruption of this process leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptotic cell death.[6]

The ability of the 1,3,4-thiadiazole ring to act as a bioisostere of pyrimidine allows some derivatives to interfere with DNA replication processes, further contributing to their anticancer effects.[3][9]

Signaling Pathway of Akt Inhibition by Methylthio-Thiadiazole Compounds

Caption: Inhibition of the Akt signaling pathway by methylthio-thiadiazole compounds promotes apoptosis.

B. Quantitative Data: Gauging the Potency

The anticancer efficacy of methylthio-thiadiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,5-disubstituted 1,3,4-thiadiazoles | MCF-7 (Breast) | 1.52 - 28.1 | [3] |

| N-(4-Chlorophenyl)-2-[...]-acetamide | C6 (Glioma) | 22.00 ± 3.00 | [8] |

| N-(6-nitrobenzothiazol-2-yl)-2-[...]-acetamide | C6 (Glioma) | 42.67 ± 2.08 | [8] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the methylthio-thiadiazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Workflow for MTT Assay

Caption: A streamlined workflow for assessing the cytotoxicity of compounds using the MTT assay.

III. Antimicrobial Activity: Combating Pathogenic Threats

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Methylthio-thiadiazole derivatives have demonstrated promising activity against a spectrum of bacteria and fungi, making them attractive candidates for further investigation.[10][11][12]

A. Mechanism of Action: Targeting Microbial Viability

The precise mechanisms by which methylthio-thiadiazole compounds exert their antimicrobial effects are still under investigation. However, it is believed that their lipophilic nature, enhanced by the sulfur atom, allows them to readily cross microbial cell membranes.[12] Once inside, they may interfere with essential cellular processes such as:

-

Enzyme Inhibition: Certain derivatives may target and inhibit microbial enzymes that are crucial for survival, such as DNA gyrase or other enzymes involved in metabolic pathways.[13]

-

Disruption of Cell Wall Synthesis: Some heterocyclic compounds are known to interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Interference with Nucleic Acid Synthesis: As bioisosteres of pyrimidines, they may disrupt the synthesis of DNA and RNA.

B. Structure-Activity Relationship (SAR): The Influence of Substituents

The antimicrobial potency of these compounds is significantly influenced by the nature and position of substituents on the thiadiazole and any appended aromatic rings.[14] For instance, studies have shown that the presence of electron-withdrawing groups, such as chloro or nitro moieties, on a phenyl ring attached to the thiadiazole core can enhance antibacterial and antifungal activity.[14] Conversely, electron-donating groups may lead to a decrease in activity.[14]

C. Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

-

Inoculation: Evenly spread a standardized suspension of the test microorganism over the surface of the agar.

-

Well Creation: Create uniform wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the methylthio-thiadiazole compound solution (at a specific concentration) to each well. Include a solvent control and a positive control (a known antibiotic or antifungal).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

IV. Anti-inflammatory and Analgesic Activity: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a key research priority. Methylthio-thiadiazole derivatives have shown potential in this arena, exhibiting both anti-inflammatory and analgesic properties in preclinical models.[15][16][17]

A. Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) .[17] By inhibiting COX enzymes, they can reduce the production of prostaglandins, which are potent mediators of inflammation and pain. Some derivatives have shown selectivity for COX-2, which is an attractive feature as it may lead to a reduction in the gastrointestinal side effects associated with non-selective NSAIDs.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a sufficient period.

-

Compound Administration: Administer the methylthio-thiadiazole compound or a reference drug (e.g., indomethacin) to the rats, typically via oral gavage. A control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the volume of the inflamed paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

V. Future Directions and Conclusion

The methylthio-thiadiazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, make these compounds highly attractive for further development. Future research should focus on:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Studies: Rigorous evaluation of the most promising candidates in relevant animal models of disease to assess their therapeutic potential and safety profiles.

References

- Barupal, T., et al. (2022). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry.

- Kim, Y., et al. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry.

- Kim, Y., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 613-23.

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. (n.d.). Retrieved from [Link]

- Gornowicz, A., et al. (2020). Thiadiazole derivatives as anticancer agents.

- An Expedient Synthesis of 2‐Acylthiazoles and 2‐Acyl‐4‐methyl‐5‐acetylthiazoles Using α‐Ketothioamides as Potential Acetylcholinesterase Inhibitors. (2020). ChemistrySelect.

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences.

- Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents. (2024). Request PDF.

- Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16347-16365.

- Oniga, S., et al. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 45(5), 1937-44.

- Bîcu, E., et al. (2021).

- Iovu, M., et al. (2023).

- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). Scientific Reports, 14(1), 17743.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules, 28(15), 5780.

- Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. (2025). Medicinal Chemistry Research, 34(2), 392-405.

- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry, 18(5), 558-573.

- Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). Molecules, 29(9), 1999.

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). International Journal of Molecular Sciences, 26(18), 14358.

-

Synthesis of 1,3,4-thiadiazoles. (n.d.). Retrieved from [Link]

- The molecular targets of the thiadiazole derivatives. Thiadiazole... (2020).

- Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review. (2024).

- SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATUR

- In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach. (2021). Molecules, 26(21), 6489.

- Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. (2024). Journal of Advanced Scientific Research.

-

Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][4][18][19]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). Molecules, 23(9), 2383.

- Thiadiazole derivatives as anticancer agents. (2020).

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). Molecules, 30(8), 3467.

- Thiazole–Thiadiazole Compounds for Enzymatic Modulation and Therapeutic Targeting in Diabetes Mellitus. (2025). Chemistry & Biodiversity.

- Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (2020). Marmara Pharmaceutical Journal.

Sources

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-AMINO-5-(METHYLTHIO)-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. connectjournals.com [connectjournals.com]

- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kuey.net [kuey.net]

- 13. mdpi.com [mdpi.com]

- 14. Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. [wisdomlib.org]

- 15. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]